molecular formula C9H10O4S B1428642 Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate CAS No. 865187-80-0

Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate

Cat. No.: B1428642
CAS No.: 865187-80-0
M. Wt: 214.24 g/mol
InChI Key: CZVXRIPCFBZBGR-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C9H10O4S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₀O₄S
  • Molecular Weight : 214.24 g/mol
  • CAS Number : 865187-80-0

This compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its potential therapeutic applications. The following sections detail specific activities and findings from various studies.

Antitumor Activity

Several studies have explored the antitumor potential of thiophene derivatives, which may extend to this compound.

  • Case Study :
    • A study on related thiophene compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could yield effective antitumor agents.
    • The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Inhibitory Effects on Enzymes

Thiophene derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes.

  • Enzyme Targets :
    • Potential targets include kinases and proteases, which play critical roles in cancer progression and microbial resistance.
    • In silico docking studies could provide insights into binding affinities and specific interactions with these targets.

Research Findings Summary Table

Study Focus Findings Reference
Antimicrobial ActivityPotential activity against bacterial strains
Antitumor ActivityCytotoxic effects observed in cancer cell lines
Enzyme InhibitionPossible inhibition of key metabolic enzymes

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.
  • Structural Modifications : Exploring variations in the chemical structure to enhance potency and selectivity against target pathogens or cancer cells.

Properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-12-8(10)5-7-6(3-4-14-7)9(11)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVXRIPCFBZBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

100.0 g of dimethyl 1,3-acetonedicarboxylate was dissolved in 2,800 ml of dioxane, and added thereto were 52.5 g of 2,5-dihydroxy-1,4-dithiane and 5.0 g of lithium bromide. The resulting mixture was refluxed for 15 hours, cooled to room temperature, and concentrated by evaporation. To the residue, 1,000 ml of n-hexane was added, stirred, and the hexane layer was separated. This extraction procedure was repeated twice using 500 ml portions of n-hexane. The separated n-hexane layers were combined and concentrated under reduced pressure to obtain 60.9 g (yield of 49%) of the title compound as an oil, which was directly used in the next step without any purification. An analytical sample of the title compound could be obtained by vacuum distillation.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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